CID 14172749
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Overview
Description
This compound is a derivative of tyramine, which is a naturally occurring monoamine compound and trace amine derived from the amino acid tyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyltyramine typically involves the acetylation of tyramine. One common method is to react tyramine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to yield N-acetyltyramine.
Industrial Production Methods
While specific industrial production methods for N-acetyltyramine are not well-documented, the general approach would involve large-scale acetylation reactions using tyramine and acetic anhydride. The process would be optimized for yield and purity, potentially involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-acetyltyramine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to tyramine or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (for halogenation) or alkyl halides (for alkylation) are commonly used.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Tyramine or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-acetyltyramine has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its role in neurotransmission and its effects on biological systems.
Medicine: Investigated for potential therapeutic effects, particularly in relation to its parent compound, tyramine.
Mechanism of Action
The mechanism of action of N-acetyltyramine involves its interaction with various molecular targets and pathways. As a derivative of tyramine, it can influence neurotransmitter systems by acting on trace amine-associated receptors (TAARs). These receptors are involved in modulating neurotransmitter release and uptake, which can affect various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Tyramine: The parent compound of N-acetyltyramine, involved in neurotransmission.
N-methyltyramine: Another derivative of tyramine with similar biological activities.
Octopamine: A related compound that also acts on TAARs and has similar physiological effects.
Uniqueness
N-acetyltyramine is unique due to its acetyl group, which can influence its biological activity and pharmacokinetics. This modification can affect its interaction with receptors and enzymes, potentially leading to different therapeutic effects compared to its parent compound and other derivatives.
Properties
Molecular Formula |
C14H33Si2 |
---|---|
Molecular Weight |
257.58 g/mol |
InChI |
InChI=1S/C14H33Si2/c1-10-16(11-2,12-3)15(13(4,5)6)14(7,8)9/h10-12H2,1-9H3 |
InChI Key |
FZRSRLRCMGNAAB-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)[Si](C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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